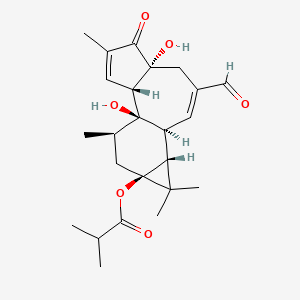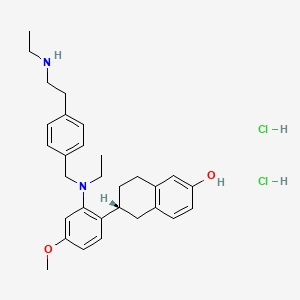
Sominona
Descripción general
Descripción
Sominone is a bioactive compound derived from the roots of Withania somnifera, commonly known as Ashwagandha. It is an aglycone of withanoside IV and has been identified as an active metabolite with significant neuroprotective properties. Sominone has garnered attention for its potential in enhancing memory and cognitive functions, making it a promising candidate for treating neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Sominone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in enhancing neurite outgrowth and synapse formation.
Medicine: Investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Explored for its use in developing natural pesticides and other agrochemicals.
Mecanismo De Acción
Target of Action
Sominone primarily targets the RET (receptor tyrosine kinase of glial cell line-derived neurotrophic factor) in neurons . RET is a receptor for the glial cell line-derived neurotrophic factor (GDNF) and plays a crucial role in the survival and differentiation of certain types of neurons .
Mode of Action
Sominone interacts with its target, the RET receptor, by increasing its phosphorylation . The activation of RET by Sominone leads to the outgrowth of axons and dendrites .
Biochemical Pathways
The biochemical pathways affected by Sominone are primarily related to neuronal regeneration . The activation of the RET pathway by Sominone reinforces the morphological plasticity of neurons . This suggests that Sominone may enhance the reconstruction of neuronal connections .
Result of Action
The activation of the RET pathway by Sominone leads to enhanced memory and increased densities of axons and dendrites in the hippocampus . This suggests that Sominone could reinforce the morphological plasticity of neurons and thus enhance memory .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sominone is typically synthesized through the hydrolysis of withanoside IV, which is extracted from the roots of Withania somnifera. The hydrolysis process involves the use of acidic or enzymatic conditions to cleave the glycosidic bond, yielding sominone as the aglycone product .
Industrial Production Methods: Industrial production of sominone involves large-scale extraction of withanoside IV from Withania somnifera roots, followed by hydrolysis under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as chromatography are employed to isolate sominone from other by-products .
Análisis De Reacciones Químicas
Types of Reactions: Sominone undergoes various chemical reactions, including:
Oxidation: Sominone can be oxidized to form withaferin A, a compound with enhanced pharmacological properties.
Reduction: Reduction of sominone can yield dihydrosominone, which has different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under catalyzed conditions.
Major Products:
Withaferin A: Formed through oxidation.
Dihydrosominone: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Comparación Con Compuestos Similares
Sominone is unique in its ability to activate the RET receptor independently of glial cell line-derived neurotrophic factor (GDNF). Similar compounds include:
Withaferin A: Another withanolide with potent anti-inflammatory and anti-cancer properties.
Withanolide A: Known for its neuroprotective effects and ability to promote neurite outgrowth.
Withanoside IV: The glycoside precursor of sominone, with similar but less potent effects.
Sominone stands out due to its specific activation of the RET pathway and its potential for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3/t16-,18+,19-,21+,22-,23-,24+,25-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIHVSEGVWNCF-RMDUJBCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)O)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135423 | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98569-64-3 | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98569-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergosta-5,24-dien-26-oic acid, 1,3,22,27-tetrahydroxy-, δ-lactone, (1α,3β,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)


![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)


![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
